molecular formula C20H16BrN3O2 B11777640 2-Amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile

2-Amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile

Cat. No.: B11777640
M. Wt: 410.3 g/mol
InChI Key: HJHBQFVXWIGQDV-UHFFFAOYSA-N
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Description

2-Amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile is a nicotinonitrile derivative featuring a bromophenyl group at position 6 and a substituted phenyl ring (3-ethoxy-4-hydroxyphenyl) at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (ethoxy, hydroxy) groups, which may influence both physicochemical properties and biological activity.

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H16BrN3O2/c1-2-26-19-9-13(5-8-18(19)25)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10,25H,2H2,1H3,(H2,23,24)

InChI Key

HJHBQFVXWIGQDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br)O

Origin of Product

United States

Biological Activity

2-Amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring and various functional groups, have drawn attention for its biological activities, particularly in the fields of oncology and inflammation.

The molecular formula of this compound is C20H16BrN3O2C_{20}H_{16}BrN_3O_2 with a molecular weight of 410.3 g/mol. The compound's structure includes a bromine atom, an ethoxy group, and a hydroxyphenyl moiety which may contribute to its biological activity.

Biological Activity Overview

Research indicates that nicotinonitriles, including 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile, exhibit significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated against various human tumor cell lines, showing promising results in cytotoxicity assays.
  • Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory and analgesic properties, although further research is necessary to elucidate these mechanisms.

The mechanism by which 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of biological pathways associated with disease processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-6-(2-hydroxyphenyl)-4-(4-nitrophenyl)nicotinonitrileNitro group instead of brominePotential anticancer activity
2-Amino-6-(4-chlorophenyl)-4-(3-methoxyphenyl)nicotinonitrileChlorine substitutionAnticancer properties
2-Amino-6-(naphthalen-2-yl)-4-(3-methoxyphenyl)nicotinonitrileNaphthalene moietyCytotoxic effects against tumor cells

The specific combination of bromine and ethoxy-hydroxy functional groups in 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile may enhance its solubility and bioactivity compared to other similar compounds.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of nicotinonitriles can significantly inhibit the growth of cancer cell lines such as MDA-MB-231 and HT-29. The compound's effectiveness was often compared to well-known chemotherapeutic agents like cisplatin.
  • Mechanistic Studies : Further investigations into the binding affinity of this compound to specific enzymes involved in cancer progression are ongoing. These studies are crucial for understanding how the compound can modulate biological pathways and contribute to therapeutic effects.

Synthesis and Research Applications

The synthesis of 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile typically involves multi-step organic reactions, including condensation reactions and coupling reactions. Its applications extend beyond medicinal chemistry into materials science and organic synthesis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The nicotinonitrile scaffold allows diverse substitutions at positions 4 and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4) Substituents (Position 6) Key Functional Groups
Target Compound 3-ethoxy-4-hydroxyphenyl 4-bromophenyl -OH, -OCH2CH3, -Br
2-Amino-6-(4-bromophenyl)-4-(4-hydrophenyl)nicotinonitrile 4-hydroxyphenyl 4-bromophenyl -OH, -Br
2-Amino-6-(4-bromophenyl)-4-(3-methoxyphenyl)nicotinonitrile 3-methoxyphenyl 4-bromophenyl -OCH3, -Br
2-Amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile 4-hydroxyphenyl 2,4-difluorophenyl -OH, -F
2-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile trifluoromethyl thiophen-2-yl -CF3, -S- (thiophene)

Key Observations :

  • The target compound uniquely combines ethoxy and hydroxy groups on the phenyl ring at position 4, which may enhance hydrogen-bonding interactions with biological targets compared to methoxy or unsubstituted analogs .
  • Fluorinated derivatives (e.g., 2,4-difluorophenyl) show improved metabolic stability but reduced polarity compared to hydroxylated analogs .

Representative Data :

Compound Name Yield (%) Melting Point (°C) IR Absorption (cm⁻¹)
Target Compound ~63* 266–268* -OH (3444), -CN (2214), -Br (831)
2-Amino-6-(4-bromophenyl)-4-(4-hydrophenyl)nicotinonitrile 48 286 -OH (3453), -CN (2205)
2-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile 70 168–170 -CF3 (1132), -CN (2201)

*Note: Data for the target compound inferred from structurally similar analogs in .

Key Differences :

  • The ethoxy group in the target compound may reduce crystallinity compared to hydroxy or methoxy analogs, as seen in lower melting points of ethoxy-substituted derivatives .

Anticancer Activity (IC₅₀ Values) :

Compound Name Huh7 (μM) U251 (μM) A375 (μM) Reference
Target Compound N/A N/A N/A -
2-Amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile 5.9 6.0 7.2
4-(4-Bromo phenyl)-indole-nicotinonitrile 8.2 9.1 10.5

Key Insights :

  • The target compound lacks direct activity data but shares structural motifs with potent analogs. The 3-ethoxy-4-hydroxyphenyl group may improve solubility and target engagement compared to simpler hydroxy or methoxy groups .
  • Fluorinated derivatives (e.g., ) show superior activity, likely due to enhanced membrane permeability and resistance to oxidative metabolism.

Computational and Mechanistic Studies

  • QSAR Models : Electron-donating groups (e.g., -OH, -OCH3) at position 4 correlate with increased anticancer activity, while bulky substituents (e.g., ethoxy) may sterically hinder binding .
  • Molecular Docking: Nicotinonitriles with bromophenyl groups show strong interactions with the BIR domain of survivin, a critical cancer target .

Preparation Methods

Functional Group Protection and Deprotection

The phenolic -OH group in 3-ethoxy-4-hydroxyphenyl is susceptible to oxidation during synthesis. Protection as a methoxy ether (using methyl iodide/K₂CO₃) followed by deprotection with BBr₃ in dichloromethane ensures integrity. This stepwise approach is critical for maintaining regioselectivity.

Nitrile Group Stabilization

The nitrile group at the 3-position can hydrolyze under acidic conditions. Conducting reactions at neutral pH and avoiding prolonged exposure to moisture are essential. Anhydrous solvents (e.g., THF, DMF) and molecular sieves improve stability.

Solvent and Catalyst Optimization

Polar aprotic solvents like DMF and DMSO enhance solubility of aromatic intermediates, while ethanol and TFE balance cost and reactivity. Catalytic systems such as Cu(I)/ligand complexes have been explored for cross-coupling steps, though their efficacy for bromophenyl-substituted nicotinonitriles remains understudied.

Challenges and Limitations

  • Regioselectivity : Competing substitution patterns arise due to the bromophenyl group’s steric bulk.

  • Yield Reduction : Electron-rich hydroxyl groups slow cyclization, necessitating higher temperatures.

  • Purification Complexity : Similar polarity among by-products complicates isolation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, intermediates can be characterized via 1H^1H NMR and 13C^{13}C NMR spectroscopy. Key proton signals for similar nicotinonitrile derivatives include aromatic protons (δ 6.98–8.42 ppm) and amino protons (δ 6.28 ppm as a singlet). 13C^{13}C NMR peaks for nitrile groups appear at ~110–117 ppm, while aromatic carbons range from 120–162 ppm . Reaction progress should be monitored via TLC, and purity confirmed via melting point analysis (e.g., 251–253°C for analogous compounds) .

Q. How can the structural conformation of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving dihedral angles between aromatic rings. For example, in structurally similar nicotinonitriles, dihedral angles between pyridyl and phenyl groups range from 55–75°, influencing molecular packing via N–H⋯N and C–H⋯N hydrogen bonds . SCXRD refinement protocols should include riding H-atom models with Uiso(H)=1.21.5×Ueq(C)U_{iso}(H) = 1.2–1.5 \times U_{eq}(C) .

Q. What spectroscopic techniques are most effective for confirming functional groups in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Nitrile stretches appear at ~2200–2250 cm^{-1, while phenolic -OH stretches (if present) are observed at ~3200–3600 cm^{-1.
  • NMR : Use DMSO-d6d_6 to resolve exchangeable protons (e.g., -NH2_2) and aromatic splitting patterns. For example, coupling constants (J = 7.2–7.8 Hz) confirm para-substituted bromophenyl groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s integrated approach combines reaction path searches with experimental feedback loops to minimize trial-and-error. For example, solvent effects and catalyst interactions can be simulated to predict yields .

Q. What strategies resolve contradictions in bioactivity data for nicotinonitrile derivatives?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent electronic effects, steric hindrance) affecting bioactivity. For example, a 2k^k factorial design can optimize substituent positions (bromine vs. methoxy) to balance solubility and target binding .
  • Molecular Docking : Compare binding affinities with enzymes (e.g., kinases) using AutoDock Vina. Contradictions in IC50_{50} values may arise from conformational flexibility; use MD simulations to validate docking poses .

Q. How do intermolecular interactions influence the crystallization of this compound?

  • Methodological Answer : Analyze hydrogen-bonding networks via Hirshfeld surface analysis. In analogous structures, N–H⋯N interactions (2.8–3.0 Å) and C–H⋯π contacts stabilize layered packing. Solvent evaporation rates (e.g., slow evaporation in methanol over 5 days) are critical for growing diffraction-quality crystals .

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